![molecular formula C22H32N6O10S B14720826 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid CAS No. 21533-14-2](/img/structure/B14720826.png)
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid is a complex organic compound that features a benzodioxin ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine involves multiple steps. The initial step typically includes the formation of the benzodioxin ring, which can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The subsequent steps involve the introduction of the hydroxyethyl group and the guanidine moiety. The final product is then treated with sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzodioxin derivatives.
Applications De Recherche Scientifique
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the hydroxyethyl and guanidine groups.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Contains a pyrrolidine ring instead of the hydroxyethyl and guanidine groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Features an ethanone group instead of the hydroxyethyl and guanidine groups.
Uniqueness
The uniqueness of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl and guanidine groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
Propriétés
Numéro CAS |
21533-14-2 |
|---|---|
Formule moléculaire |
C22H32N6O10S |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H15N3O3.H2O4S/c2*12-11(13)14-6-8(15)7-1-2-9-10(5-7)17-4-3-16-9;1-5(2,3)4/h2*1-2,5,8,15H,3-4,6H2,(H4,12,13,14);(H2,1,2,3,4) |
Clé InChI |
UDMFFVWUYCIJBU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(CN=C(N)N)O.C1COC2=C(O1)C=CC(=C2)C(CN=C(N)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





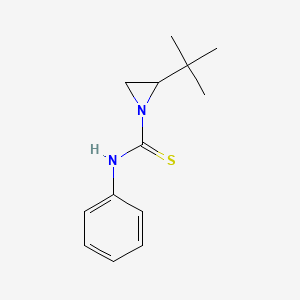

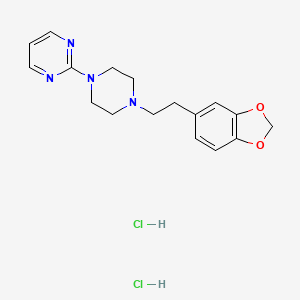
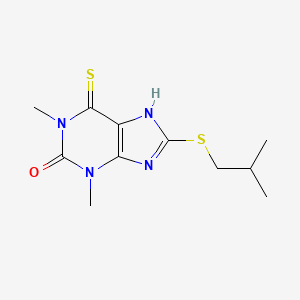

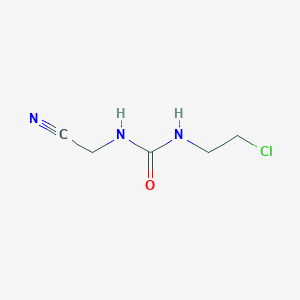

![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
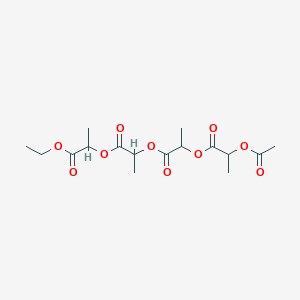
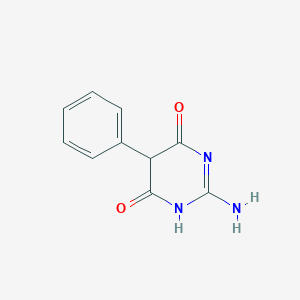
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)
